molecular formula C6H10N2S B8622204 1,2-Ethanediamine, 1-(2-thienyl)-

1,2-Ethanediamine, 1-(2-thienyl)-

Cat. No.: B8622204
M. Wt: 142.22 g/mol
InChI Key: SVDTXKRBEWNUBX-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, 1-(2-thienyl)- is a substituted ethylenediamine derivative featuring a thiophene ring at the ethanediamine backbone. Thiophene, an aromatic heterocycle with a sulfur atom, confers unique electronic and steric properties, making this compound of interest in coordination chemistry, catalysis, and pharmaceutical synthesis.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-thiophen-2-ylethane-1,2-diamine

InChI

InChI=1S/C6H10N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4,7-8H2

InChI Key

SVDTXKRBEWNUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1,2-Ethanediamine, 1-(2-thienyl)- with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1,2-Ethanediamine, 1-(2-thienyl)- C6H10N2S 142.22* 2-Thienyl group Electron-rich due to thiophene; potential for metal coordination .
1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-di-2-thienyl C14H22N2S2 298.47 Two 2-thienyl groups, tetraethyl Higher lipophilicity; likely low polarity and reduced aqueous solubility .
N-(2-Aminoethyl)-N-Dodecyl-1,2-ethanediamine C16H35N3 281.48 Dodecyl chain, aminoethyl group Surfactant-like behavior; hydrophobic interactions dominate .
(1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane C18H24N2 268.40 Chiral, bis(2-methylphenyl) groups Stereoselective catalysis applications; rigid backbone .
1,2-Ethanediamine, acetate (1:2) C6H16N2O4 180.20 Acetate counterions Ionic nature enhances solubility; used in laboratory synthesis .

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating Effects : Thienyl groups enhance electron density, improving coordination with transition metals compared to aliphatic or phenyl-substituted analogs .
  • Solubility : Bulky or hydrophobic substituents (e.g., dodecyl, tetraethyl) reduce aqueous solubility, while ionic derivatives (e.g., acetate salts) are more polar .
  • Chirality: Chiral diamines (e.g., (1R,2R)-isomers) are critical in asymmetric catalysis, whereas non-chiral analogs like 1-(2-thienyl)-ethanediamine may serve as ligands in racemic systems .
Coordination Chemistry :
  • Thienyl-substituted ethanediamines act as bidentate ligands, forming stable complexes with metals like nickel or copper. This contrasts with simpler ethylenediamine (C2H8N2, MW 60.10), which lacks aromatic stabilization .
  • Example: Thienyl groups in 1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-di-2-thienyl may stabilize radical intermediates in catalytic cycles .
Pharmaceutical Relevance :
  • Ethanediamine derivatives are found in penicillin formulations (e.g., N,N'-bis(phenylmethyl)-1,2-ethanediamine as a counterion) . Thienyl analogs could modify drug solubility or bioavailability.

Preparation Methods

Direct Amination of Sulfonate Esters

The amination of sulfonate esters represents a straightforward route to 2-(2-thienyl)ethylamine, a precursor to 1-(2-thienyl)ethylenediamine. In this method, 1-(2-thienyl)-2-propanol p-toluenesulfonate is treated with excess ammonia under high-pressure conditions. The reaction proceeds via nucleophilic substitution, where ammonia displaces the tosylate group to form the primary amine .

Optimization Insights :

  • Temperature : Elevated temperatures (80°C) enhance reaction kinetics, achieving 53% yield after 15 hours .

  • Solvent : Anhydrous ammonia acts as both solvent and reagent, minimizing side reactions .

  • Workup : Sequential extraction with ether and hydrochloric acid isolates the amine, followed by vacuum distillation to purify the product .

While efficient, this method requires specialized autoclave equipment and yields moderate purity due to competing hydrolysis byproducts .

Phthalimide Intermediate Strategy

The Gabriel synthesis, utilizing phthalimide as a protecting group, offers higher selectivity for primary amines. N-2-(2-thienyl)-ethyl phthalimide is synthesized by reacting 2-(2-thienyl)-ethyl p-toluenesulfonate with phthalimide in dimethylformamide (DMF) at 80°C . Subsequent cleavage with diethylenetriamine releases the amine.

Key Steps :

  • Phthalimide Formation : Sodium carbonate in DMF facilitates the substitution, yielding 44% of the intermediate .

  • Deprotection : Heating the phthalimide with diethylenetriamine at 120°C for 4 hours achieves 77% yield .

This method avoids harsh ammoniation conditions but introduces additional steps for protection and deprotection.

Reductive Amination of Thienyl Ketones

Acylated intermediates derived from thienyl ketones are reduced to amines using zinc-hydrochloric acid systems. For example, benzoyl-protected thienyl ketones undergo reduction under anhydrous ether or tetrahydrofuran (THF), followed by acid hydrolysis to yield the amine .

Reaction Conditions :

  • Reduction : Zinc powder and HCl gas at 19 Torr selectively reduce the ketone to a methylene group .

  • Hydrolysis : Dilute sulfuric acid (5–100%) cleaves the benzoyl group at ambient to reflux temperatures .

This method is versatile for functionalized derivatives but requires careful control of reducing agents to prevent over-reduction.

Schiff Base Formation with Ethylenediamine

Ethylenediamine reacts with 3-(2-oxo-2-(2-thienyl)ethylidene)indol-2-ones in aqueous micellar media to form Schiff base adducts. While the primary products are imines, reductive conditions (e.g., NaBH4) could theoretically yield 1-(2-thienyl)ethylenediamine derivatives .

Micellar Catalysis :

  • Catalyst : Tetrabutylammonium bromide (15 mol%) enhances reaction rates by concentrating reactants in hydrophobic micelles .

  • Temperature : Reactions proceed efficiently at 60°C, achieving >90% yields for Schiff bases .

Adapting this method for reductive amination could provide a green chemistry pathway, though experimental validation is needed.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)AdvantagesLimitations
Direct Amination 53–7780–120Simple reagentsHigh-pressure equipment required
Phthalimide 77120High selectivityMulti-step synthesis
Reductive Amination N/AAmbient–100Functional group toleranceSensitive to reducing conditions
Schiff Base >9060Aqueous, eco-friendlyRequires reductive modification

Q & A

Q. What strategies validate the biological activity of thienyl-ethanediamine derivatives without reliable in vitro assays?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases). Follow-up synthesis of fluorinated analogs enables ¹⁹F NMR-based activity screening in complex matrices .

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